Thietan-3-amine

Overview

Description

Mechanism of Action

Target of Action

Thietan-3-amine, also known as 3-thietanamine , is a chemical compound that has structural similarities to thiamine (vitamin B1) . Thiamine plays a key role in intracellular glucose metabolism and it is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation . Therefore, it is plausible that this compound may have similar targets and roles due to its structural similarity to thiamine.

Mode of Action

Thiamine is known to act as an antioxidant, reacting with active oxygen species and preventing lipid peroxidation . It is also involved in the degradation of α-diketone moieties of protein molecules and the inhibition of autooxidation of glycosylation products .

Biochemical Pathways

This compound, due to its structural similarity to thiamine, may affect similar biochemical pathways. Thiamine is involved in several key metabolic pathways, including the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and the degradation of branched-chain amino acids . It is also involved in the regulation of intracellular protein glycation .

Pharmacokinetics

It is known that thiamine, a structurally similar compound, cannot be stored in the body and once absorbed, the vitamin is concentrated in muscle tissue . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride . Thiamine is absorbed by both an active and nonsaturable passive process .

Result of Action

It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .

Action Environment

It is known that thiamine decomposes if heated . Therefore, it is plausible that this compound may also be sensitive to heat and other environmental factors.

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, from covalent bonding to electrostatic interactions, and can have significant impacts on the function of the interacting molecules .

Cellular Effects

Amines can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that Thietan-3-amine exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietan-3-amine can be synthesized through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the thietane ring and the incorporation of the amine group.

Chemical Reactions Analysis

Types of Reactions: Thietan-3-amine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thietanes depending on the nucleophile used.

Scientific Research Applications

Thietan-3-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Thiirane: A three-membered sulfur-containing ring.

Thietane: A four-membered sulfur-containing ring without the amine group.

Oxetane: A four-membered oxygen-containing ring.

Comparison: Thietan-3-amine is unique due to the presence of both a sulfur atom and an amine group in a four-membered ring structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to thiirane and thietane, this compound offers additional reactivity due to the amine group, while oxetane lacks the sulfur atom, resulting in different chemical behavior.

Biological Activity

Thietan-3-amine, a sulfur-containing heterocyclic compound, has garnered significant interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

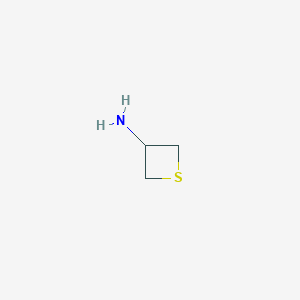

Chemical Structure and Properties

This compound is characterized by a thietane ring with an amino group at the 3-position. Its unique structure enables various chemical reactions, making it a versatile compound in medicinal chemistry. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, which are essential for synthesizing derivatives with enhanced biological activity.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound derivatives exhibit significant antimicrobial activity. For instance, the synthesis of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives demonstrated promising antibacterial and antifungal properties. These compounds were evaluated against various microbial strains, showing effectiveness comparable to established antibiotics .

2. Anticancer Activity

this compound has been explored for its potential anticancer properties. Studies suggest that certain derivatives may inhibit cancer cell proliferation by modulating specific molecular targets involved in cell growth and apoptosis. The exact mechanism often involves interaction with cellular signaling pathways, potentially leading to the induction of apoptosis in cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors within cells. These interactions can lead to:

- Enzyme Inhibition : this compound may inhibit enzymes that are crucial for tumor growth or microbial survival.

- Receptor Modulation : The compound can bind to specific receptors, altering cellular signaling pathways and promoting apoptosis in cancer cells .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on new derivatives of this compound revealed that certain compounds exhibited higher potency against gram-positive and gram-negative bacteria compared to traditional antibiotics. The research highlighted the potential of these derivatives as novel antimicrobial agents .

Case Study 2: Anticancer Screening

In another investigation, this compound derivatives were tested against various cancer cell lines. The results indicated that some compounds significantly reduced cell viability in a dose-dependent manner. Further mechanistic studies suggested that these compounds could induce apoptosis through mitochondrial pathways .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Strong antimicrobial | Targeting bacterial cell wall synthesis |

| N-(3-Ethylcyclohexyl)this compound | Potential drug candidate | Modulation of metabolic pathways |

Properties

IUPAC Name |

thietan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c4-3-1-5-2-3/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWIATZLVXZUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561987 | |

| Record name | Thietan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128861-76-7 | |

| Record name | Thietan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thietan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.